1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine is a sulfonamide.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Synthesis Techniques and Crystal Structure: Compounds related to 1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine have been synthesized using various techniques, including condensation reactions. For instance, 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was created through condensation, and its structure was examined using X-ray crystallography, revealing insights into molecular conformations and bond angles (Prasad et al., 2008).
Biological Activities and Applications
Bioactivity of Derivatives
Derivatives of 1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine have been explored for their bioactivity. For example, a series of O-substituted derivatives showed significant activity against enzymes like butyrylcholinesterase, demonstrating potential therapeutic applications (Khalid et al., 2013).
Antimicrobial Properties
Certain N-substituted derivatives have been synthesized and shown to possess moderate to strong antimicrobial activity against various bacteria, indicating potential use in combating microbial infections (Khalid et al., 2016).
Antimicrobial Activity in Agriculture
Some derivatives, like 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine, have been evaluated for their antimicrobial properties against pathogens affecting tomato plants, suggesting applications in agricultural pest management (Vinaya et al., 2009).
Medicinal Chemistry and Drug Development
Phospholipase A2 Inhibitors
Research into benzenesulfonamide derivatives has shown that certain compounds, including those with piperidine structures, are effective inhibitors of phospholipase A2, a key enzyme in inflammatory processes. This indicates potential use in developing treatments for conditions like myocardial infarction (Oinuma et al., 1991).
Antitumor and Anti-inflammatory Activities
Derivatives with benzenesulfonyl and piperidine moieties have been investigated for their antitumor and anti-inflammatory effects, offering insights into new therapeutic agents for cancer and inflammation (Li et al., 2018).
properties
Product Name |
1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine |
---|---|
Molecular Formula |
C19H30N2O2S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-2-piperidin-1-ylpropyl]piperidine |
InChI |
InChI=1S/C19H30N2O2S/c22-24(23,19-10-4-1-5-11-19)17-18(21-14-8-3-9-15-21)16-20-12-6-2-7-13-20/h1,4-5,10-11,18H,2-3,6-9,12-17H2 |
InChI Key |
FRIIXXSFULMALB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(CS(=O)(=O)C2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.